molecular formula C21H35KO3S B12767690 Potassium pentadecylbenzenesulfonate CAS No. 64716-02-5

Potassium pentadecylbenzenesulfonate

Cat. No.: B12767690
CAS No.: 64716-02-5
M. Wt: 406.7 g/mol
InChI Key: OFVHFMZXDRUDBH-UHFFFAOYSA-M
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Description

Potassium pentadecylbenzenesulfonate is an organosulfur compound with the chemical formula C21H35KO3S. It is a potassium salt of pentadecylbenzenesulfonic acid and is commonly used as a surfactant in various industrial applications. This compound is known for its ability to lower the surface tension of liquids, making it useful in detergents, emulsifiers, and dispersants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium pentadecylbenzenesulfonate can be synthesized through the sulfonation of pentadecylbenzene with sulfur trioxide or oleum, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete sulfonation and high yield.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous sulfonation processes using reactors designed for large-scale operations. The sulfonated product is then neutralized with potassium hydroxide, and the resulting solution is purified and dried to obtain the final product in solid form.

Chemical Reactions Analysis

Types of Reactions

Potassium pentadecylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Sulfonic acids and reduced forms of the compound.

    Substitution: Substituted benzenesulfonates with different functional groups.

Scientific Research Applications

Potassium pentadecylbenzenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of potassium pentadecylbenzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and dispersion of substances. At the molecular level, the sulfonate group interacts with water molecules, while the hydrophobic alkyl chain interacts with nonpolar substances, facilitating the formation of micelles and emulsions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar surfactant properties.

    Alkylbenzene sulfonates: A class of anionic surfactants with varying alkyl chain lengths and similar applications.

Uniqueness

Potassium pentadecylbenzenesulfonate is unique due to its specific alkyl chain length, which provides optimal surfactant properties for certain applications. Its potassium salt form also offers advantages in terms of solubility and stability compared to other similar compounds.

Properties

CAS No.

64716-02-5

Molecular Formula

C21H35KO3S

Molecular Weight

406.7 g/mol

IUPAC Name

potassium;2-pentadecylbenzenesulfonate

InChI

InChI=1S/C21H36O3S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19-21(20)25(22,23)24;/h15-16,18-19H,2-14,17H2,1H3,(H,22,23,24);/q;+1/p-1

InChI Key

OFVHFMZXDRUDBH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+]

Origin of Product

United States

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